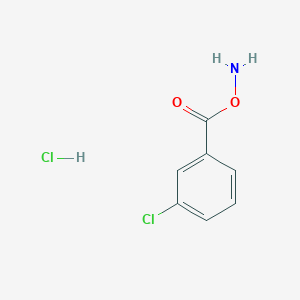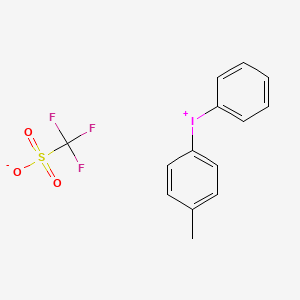
(4-Methylphenyl)(phenyl)iodonium triflate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylphenyl)(phenyl)iodonium triflate is an organoiodine compound that belongs to the class of diaryliodonium salts. These compounds are known for their utility in organic synthesis, particularly as arylating agents. The compound’s structure consists of a central iodine atom bonded to a phenyl group and a 4-methylphenyl group, with a triflate anion as the counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)(phenyl)iodonium triflate typically involves the reaction of iodobenzene with 4-methylphenylboronic acid in the presence of an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA). The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale oxidation reactions using similar reagents and conditions as in laboratory synthesis. The scalability of the process depends on the availability of starting materials and the efficiency of the purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methylphenyl)(phenyl)iodonium triflate undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent in organic reactions.
Substitution: It is commonly used in electrophilic aromatic substitution reactions to introduce aryl groups into other molecules.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA) is frequently used in the synthesis of iodonium salts.
Solvents: Dichloromethane and acetonitrile are commonly used solvents for these reactions.
Major Products
The major products formed from reactions involving this compound are typically arylated compounds, where the aryl group from the iodonium salt is transferred to the substrate molecule .
Wissenschaftliche Forschungsanwendungen
(4-Methylphenyl)(phenyl)iodonium triflate has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Methylphenyl)(phenyl)iodonium triflate involves the transfer of the aryl group from the iodine atom to a nucleophilic substrate. This process is facilitated by the electrophilic nature of the iodine center, which makes it susceptible to nucleophilic attack. The triflate anion acts as a leaving group, stabilizing the transition state and facilitating the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-methylphenyl)iodonium triflate: Similar structure but with two 4-methylphenyl groups instead of one phenyl and one 4-methylphenyl group.
Diphenyliodonium triflate: Contains two phenyl groups instead of one phenyl and one 4-methylphenyl group.
Uniqueness
(4-Methylphenyl)(phenyl)iodonium triflate is unique due to its specific combination of phenyl and 4-methylphenyl groups, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for specific synthetic applications where other diaryliodonium salts may not be as effective .
Eigenschaften
Molekularformel |
C14H12F3IO3S |
|---|---|
Molekulargewicht |
444.21 g/mol |
IUPAC-Name |
(4-methylphenyl)-phenyliodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C13H12I.CHF3O3S/c1-11-7-9-13(10-8-11)14-12-5-3-2-4-6-12;2-1(3,4)8(5,6)7/h2-10H,1H3;(H,5,6,7)/q+1;/p-1 |
InChI-Schlüssel |
LMVQMQRVJKJVDX-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C(C=C1)[I+]C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



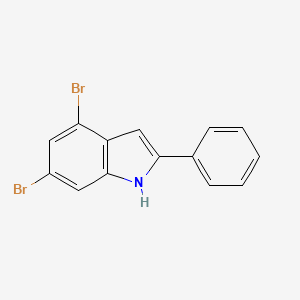
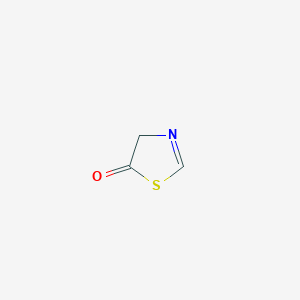
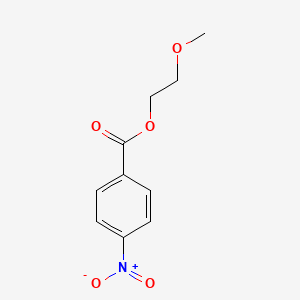
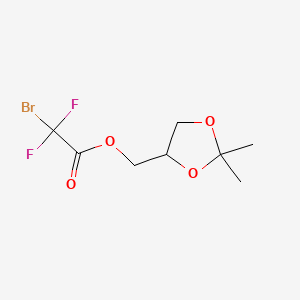
![3-chloro-4-ethoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B14139459.png)
![2-(4-propanoylpiperazin-1-yl)-3-propyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14139468.png)
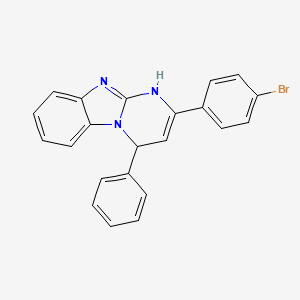
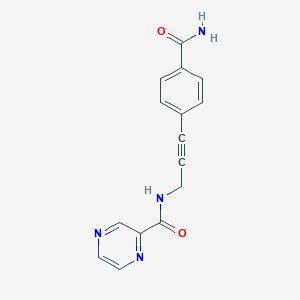
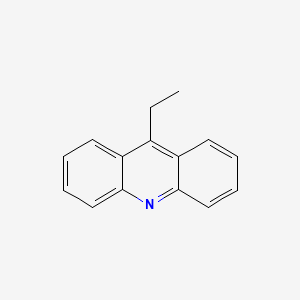
![Methyl [2-(dimethylamino)ethoxy]acetate](/img/structure/B14139480.png)
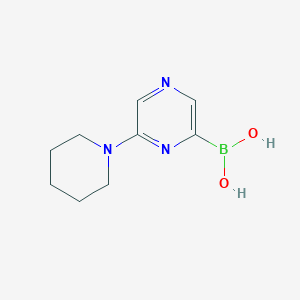
![4-(4-hydroxyphenyl)-1-methyl-6-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14139493.png)
